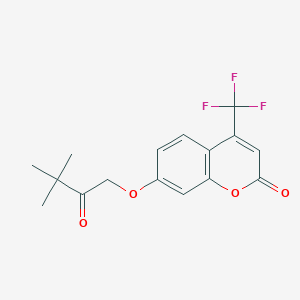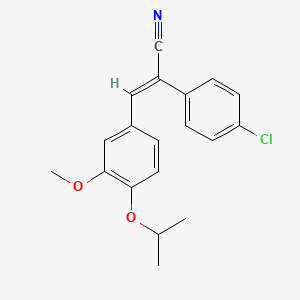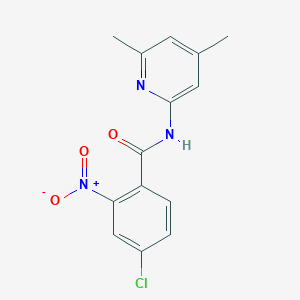
7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one, also known as DBCO-NHS ester, is a chemical compound that is commonly used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and is widely used as a fluorescent labeling agent for biomolecules.
Mécanisme D'action
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester is based on the formation of a covalent bond between the labeling agent and the biomolecule of interest. This covalent bond is stable and irreversible, allowing for the precise labeling and tracking of biomolecules in various biological systems.
Biochemical and Physiological Effects
7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester has no known biochemical or physiological effects on living organisms. It is considered to be a non-toxic and non-reactive compound that is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in laboratory experiments include its high specificity and efficiency for labeling biomolecules, as well as its stability and irreversibility. However, there are also some limitations to its use, including the potential for non-specific labeling and the need for careful optimization of labeling conditions.
Orientations Futures
There are many potential future directions for the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in scientific research. One area of interest is the development of new labeling strategies that incorporate 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester into more complex labeling schemes. Another area of interest is the application of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in the development of new diagnostic and therapeutic agents for various diseases. Finally, there is also potential for the use of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester in the development of new imaging techniques for the visualization of biomolecules in living organisms.
Méthodes De Synthèse
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester is a multi-step process that involves the reaction of coumarin with various reagents. The most common method involves the reaction of coumarin with 3,3-dimethyl-2-oxobutanol and trifluoromethyl iodide to form the intermediate compound, which is then reacted with N-hydroxysuccinimide (NHS) to form the final product.
Applications De Recherche Scientifique
7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)-2H-chromen-2-one ester is widely used in scientific research as a labeling agent for biomolecules such as proteins, nucleic acids, and carbohydrates. It is particularly useful for the labeling of small molecules and peptides, as it can be easily attached to these molecules through a simple reaction with an amine or thiol group.
Propriétés
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3O4/c1-15(2,3)13(20)8-22-9-4-5-10-11(16(17,18)19)7-14(21)23-12(10)6-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBFJGEMDZMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)





![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)


![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)